

5-Hydroxypyrimidine-2-carbonitrile CAS number

345642-86-6

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Compound of Interest

Compound Name: 5-Hydroxypyrimidine-2-carbonitrile

Cat. No.: B3028826

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An In-Depth Technical Guide to **5-Hydroxypyrimidine-2-carbonitrile** (CAS: 345642-86-6)

Foreword

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **5-Hydroxypyrimidine-2-carbonitrile**. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a deeper understanding of the molecule's chemical logic, its strategic applications, and the rationale behind its handling and synthesis. The pyrimidine scaffold is a cornerstone of medicinal chemistry, and this particular derivative, with its unique hydroxylation and cyano-functionalization, presents a versatile platform for innovation.[\[1\]](#)[\[2\]](#) This document is structured to guide you from its fundamental properties through to its complex applications, grounded in established scientific principles and methodologies.

Molecular Profile and Physicochemical Properties

5-Hydroxypyrimidine-2-carbonitrile is a heterocyclic organic compound built upon a pyrimidine core.[\[1\]](#) This core structure is biologically significant as it is found in nucleobases like cytosine and uracil, making its analogues of immediate interest for biochemical studies and pharmaceutical design.[\[1\]](#)[\[2\]](#) The placement of a hydroxyl group at the 5-position and a cyano group at the 2-position creates a molecule with distinct electronic properties and multiple reactive sites, enabling a wide range of chemical transformations.

Below is the fundamental structural and identifying information for this compound.

Table 1: Core Compound Identification

Identifier	Value	Source
CAS Number	345642-86-6	[1]
IUPAC Name	5-hydroxypyrimidine-2-carbonitrile	[1]
Molecular Formula	C ₅ H ₃ N ₃ O	[1] [3]
Molecular Weight	121.10 g/mol	[1] [4]
Canonical SMILES	C1=C(C=NC(=N1)C#N)O	[1]

| InChI Key | UFZDLOQYHSUCOS-UHFFFAOYSA-N |[\[1\]](#) |Caption: Chemical structure of **5-Hydroxypyrimidine-2-carbonitrile**.

Table 2: Physicochemical and Handling Data

Parameter	Value / Recommendation	Source
Physical Form	Solid	
Purity	Typically ≥97%	[4]
Storage Temperature	2-8°C, Sealed in dry conditions	
Shipping Temperature	Normal / Ambient	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)	
Signal Word	Warning	

| Precautionary Statement | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) ||

Synthesis Pathways and Chemical Reactivity

The synthesis of pyrimidine derivatives is a well-established field, often involving condensation reactions.^{[5][6]} For **5-Hydroxypyrimidine-2-carbonitrile**, several strategies are viable, leveraging the principles of heterocyclic chemistry to construct the core ring system.

Common Synthetic Approaches

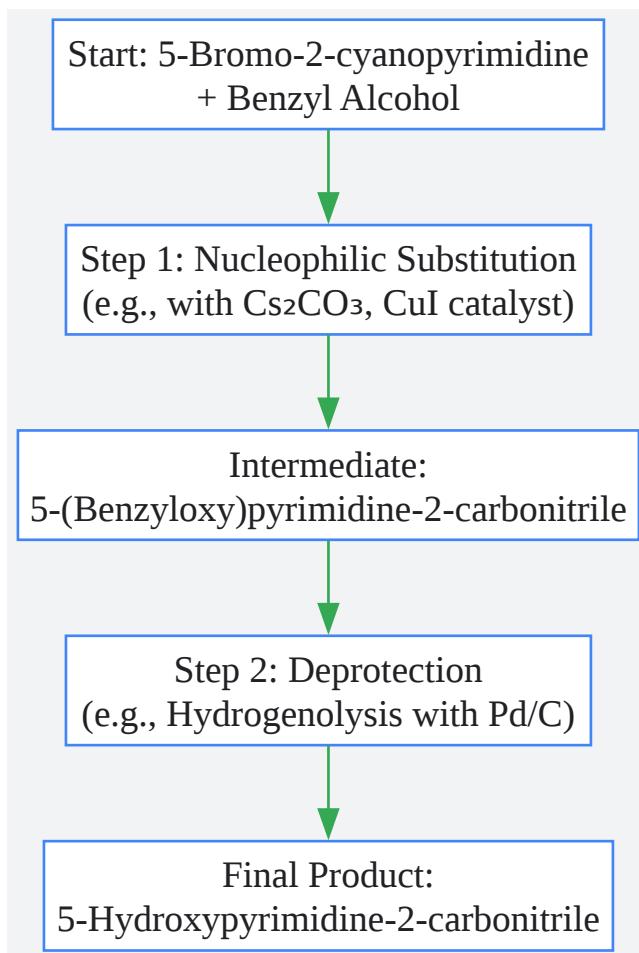
- Three-Component Condensation: This is a convergent and efficient method for building the pyrimidine ring. It typically involves the reaction of an aldehyde, a compound with an active methylene group (like ethyl cyanoacetate), and a diamine or amidine derivative under alkaline conditions.^[1] The choice of starting materials directly dictates the substitution pattern on the final pyrimidine ring.
- Cyclization of Precursors: An alternative strategy involves the cyclization of a linear precursor that already contains the necessary atoms and functional groups.^[1] This method offers good control over the final structure, assuming a suitable precursor can be synthesized efficiently.
- Microwave-Assisted Synthesis: To improve reaction kinetics and yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.^[1] The controlled and rapid heating accelerates the reaction, making it an attractive option for library synthesis and process optimization.^[1]

Detailed Protocol: Synthesis from 5-Bromo-2-cyanopyrimidine

A documented route involves the conversion of a halogenated precursor, which provides a reliable method for introducing the hydroxyl group via nucleophilic substitution. A related synthesis is detailed in a patent for the production of 5-hydroxy pyrimidine-2-carboxylic acid, where 5-benzyloxy-2-cyanopyrimidine is a key intermediate.^[7] This intermediate is formed by reacting 5-bromo-2-cyanopyrimidine with benzyl alcohol.^[7] The subsequent cleavage of the benzyl ether would yield the target **5-hydroxypyrimidine-2-carbonitrile**.

Workflow Rationale: This process is a two-step sequence. First, a nucleophilic aromatic substitution (SNAr) reaction is performed where the benzyloxy group displaces the bromide.

The benzyl group serves as a protecting group for the hydroxyl functionality. The second step is a deprotection (hydrogenolysis) to reveal the final hydroxyl group.



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Caption: Simplified workflow for the synthesis of **5-Hydroxypyrimidine-2-carbonitrile**.

Step-by-Step Methodology:

- Part 1: Synthesis of 5-(Benzyl)pyrimidine-2-carbonitrile Intermediate[7]
 - Reactor Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, dissolve 5-bromo-2-cyanopyrimidine and benzyl alcohol in a suitable solvent like toluene.
 - Addition of Reagents: Add cesium carbonate (as a base), cuprous iodide (CuI), and a ligand such as 1,10-phenanthroline. The copper catalyst is crucial for facilitating this type of Ullmann condensation/SNAr reaction.

- Reaction: Heat the mixture, typically between 80-110°C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography to isolate the 5-benzyloxy-2-cyanopyrimidine intermediate.

- Part 2: Deprotection to Yield Final Product
 - Hydrogenolysis Setup: Dissolve the purified intermediate from Part 1 in a solvent such as methanol or ethyl acetate.
 - Catalyst Addition: Add a palladium on activated carbon catalyst (10% Pd/C).
 - Reaction: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
 - Isolation: Monitor the reaction until completion. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the final product, **5-Hydroxypyrimidine-2-carbonitrile**.

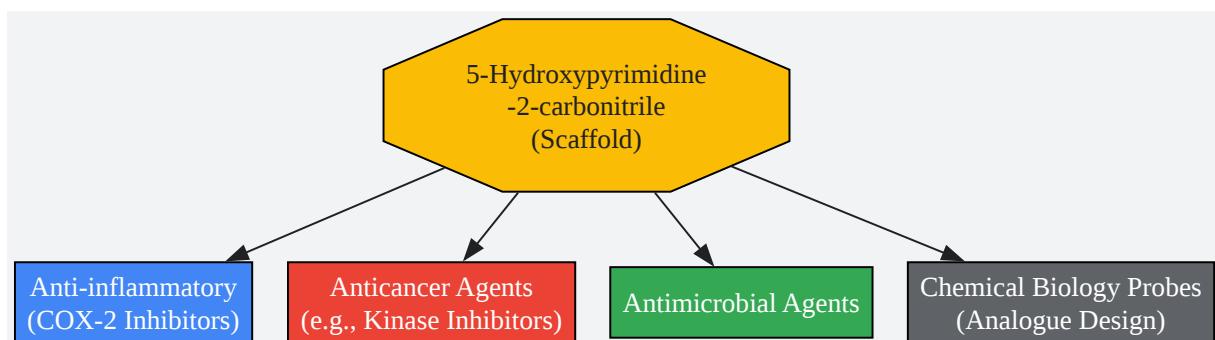
Applications in Drug Discovery and Chemical Biology

The true value of **5-Hydroxypyrimidine-2-carbonitrile** lies in its versatility as a scaffold and intermediate in the development of novel bioactive compounds.^[1] Its structure is a frequent starting point for generating libraries of molecules for screening.

Role as a Pharmaceutical Intermediate

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.^[2] **5-Hydroxypyrimidine-2-carbonitrile** serves as a key building block for more complex molecules due to its multiple points for diversification.^[1]

- Anti-inflammatory Agents (COX-2 Inhibition): Derivatives of this compound have been investigated as potential cyclooxygenase-2 (COX-2) inhibitors.[1] The rationale for this activity lies in the specific architecture of the COX-2 active site, which contains a valine residue (Val523) that creates a larger binding pocket compared to the isoleucine (Ile523) found in COX-1. This structural difference allows the larger, substituted pyrimidine derivatives to bind with higher selectivity to COX-2, which is a key target for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. [1]
- Anticancer Potential: Preliminary studies suggest that derivatives may possess anticancer properties.[1] The pyrimidine core can be functionalized to mimic endogenous nucleobases, thereby interfering with DNA synthesis and cell division in rapidly proliferating cancer cells.[8] Furthermore, hybrid molecules integrating the 5-hydroxypyrimidine core with other pharmacophores, such as coumarin, have been designed to create agents with enhanced anticancer and anti-inflammatory effects, potentially acting on multiple biological pathways simultaneously.[1]
- Antimicrobial Properties: The scaffold has been used to develop compounds with activity against various bacterial strains.[1] The nitrogen-rich heterocyclic system is adept at coordinating with metal ions in bacterial enzymes, disrupting their function.



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Caption: Core applications of the **5-Hydroxypyrimidine-2-carbonitrile** scaffold.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for ensuring laboratory safety and maintaining the integrity of the compound.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature range of 2-8°C. Avoid contact with strong oxidizing agents, acids, and bases.[10][11]
- Spill & Disposal: In case of a spill, avoid creating dust.[9] Pick up the material mechanically and place it in a suitable, closed container for disposal.[9] Dispose of surplus and non-recyclable solutions through a licensed disposal company, in accordance with local, state, and federal regulations.[9]
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9][10]
 - Skin: Wash off with soap and plenty of water. If irritation persists, consult a physician.[9][10]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[9][10]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]

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References

- 1. Buy 5-Hydroxypyrimidine-2-carbonitrile | 345642-86-6 [smolecule.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keyorganics.net [keyorganics.net]
- 4. 5-Hydroxypyrimidine-2-carbonitrile - CAS:345642-86-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. growingscience.com [growingscience.com]
- 7. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. anaquahk.com [anaquahk.com]
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